1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy-
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Overview
Description
1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- typically involves the reaction of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate with various reagents. One common method includes the reaction with hot 1 M sodium hydroxide solution, which affects the ethoxycarbonyl group and the position 6 of the triazolopyridazine system, leading to the formation of benzamide . Another method involves refluxing in diluted hydrochloric acid to yield the hydrochloride form .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to various therapeutic effects, such as reduced inflammation or slowed cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their wide range of pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Exhibits similar biological activities but differs in the arrangement of the triazole and thiadiazine rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct biological properties.
Uniqueness
1,2,4-Triazolo[4,3-b]pyridazine, 6-ethoxy- is unique due to its specific structural arrangement, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
58826-43-0 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C7H8N4O/c1-2-12-7-4-3-6-9-8-5-11(6)10-7/h3-5H,2H2,1H3 |
InChI Key |
LDHTVUXKSNRZLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NN2C=NN=C2C=C1 |
Origin of Product |
United States |
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